
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
The compound “4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid” is a complex organic molecule. The “1,3-Benzodioxol-5-yl” part suggests the presence of a benzodioxole group, which is a type of aromatic ether . The “4-oxobutanoic acid” part indicates the presence of a four-carbon chain with a ketone (oxo) group and a carboxylic acid group .
Applications De Recherche Scientifique
Cyclooxygenase (COX) Inhibition and Cytotoxicity
This compound has been studied for its potential as a COX inhibitor and cytotoxic agent. COX enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Derivatives of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid have shown moderate activity against COX1 and COX2 enzymes, with certain compounds exhibiting potent cytotoxic activity against cervical cancer cell lines .
Antioxidant Activity
Derivatives containing the 1,3-benzodioxole moiety, such as 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, have been synthesized and evaluated for their antioxidant properties. These compounds have shown varying degrees of activity in scavenging free radicals, which is valuable in preventing oxidative stress-related diseases .
Synthesis of Aryltetrahydropyranylmethylamine Derivatives
The compound serves as a precursor in the synthesis of aryltetrahydropyranylmethylamine derivatives. These derivatives have been reported to possess a broad spectrum of biological activities, including sedative, hypotensive, and anticonvulsant effects .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives have been used to create molecules with potential anticancer properties. For instance, pyrazole-carboxylic acid derivatives containing the 1,3-benzodioxole structure have been explored for their interactions with biological targets and mechanisms of action .
Organic Synthesis
In organic synthesis, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is utilized to develop new synthetic routes and methodologies. Its derivatives have been used in the synthesis of complex molecules with potential applications in material science and medicinal chemistry .
Material Science
The compound and its derivatives have been investigated for their potential use in the development of new materials. For example, chiral biphenyl derivatives, which can be synthesized from compounds like 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, are used in the preparation of chiral materials for various industrial applications .
Mécanisme D'action
Target of Action
The primary target of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that it interacts with its target, the heat shock protein hsp 90-alpha . The interaction with this protein could potentially lead to changes in the protein’s function, affecting the cell cycle control and signal transduction .
Biochemical Pathways
Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it affects pathways related to cell cycle control and signal transduction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its interaction with the heat shock protein hsp 90-alpha, it can be inferred that it may have effects on cell cycle control and signal transduction .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other molecules, can affect the activity and stability of a compound .
Safety and Hazards
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-8(2-4-11(13)14)7-1-3-9-10(5-7)16-6-15-9/h1,3,5H,2,4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRPPFUVZPPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343651 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
CAS RN |
41764-07-2 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41764-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



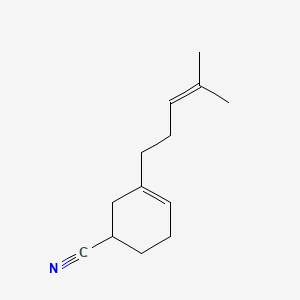

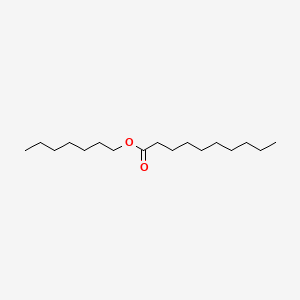
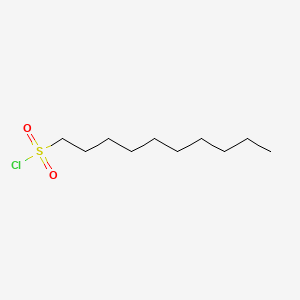
![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

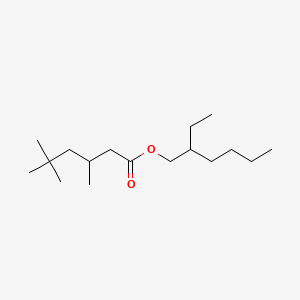



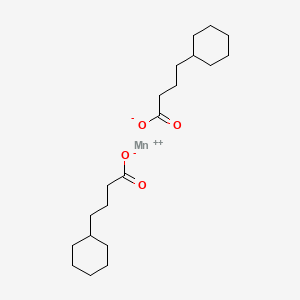


![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)